2',4',7-Trihydroxy-5-methoxy-3',6-diprenylisoflavan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZTUJCDFSIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30508-27-1 | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 156 °C | |
| Record name | Licoricidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Structural Elucidation Methodologies
Extraction and Fractionation Techniques from Botanical Sources (e.g., Glycyrrhiza uralensis Hexane/Ethanol (B145695) Extract)
The initial step in isolating licoricidin involves extracting compounds from the plant material, such as the roots of Glycyrrhiza uralensis. Various solvents and techniques are employed to effectively remove the desired compounds from the plant matrix. A hexane-ethanol extract of Glycyrrhiza uralensis (HEGU) has been utilized for the isolation of licoricidin cambridge.org. This suggests that licoricidin, being a prenylated isoflavan (B600510), exhibits solubility in less polar to moderately polar organic solvents.
Extraction methods can include reflux extraction with solvents like ethyl acetate, ethanol, methanol (B129727), or acetone (B3395972) google.comgoogle.com. Supercritical CO2 extraction, sometimes with ethanol as a modifier, has also been used and can yield extracts rich in prenylated flavonoids like licoricidin google.com. The choice of solvent and extraction method can influence the yield and composition of the crude extract google.com.
Following the initial extraction, fractionation techniques are often applied to separate the complex mixture into fractions with simpler compositions. This facilitates subsequent purification steps. Countercurrent distribution with solvent systems like CHCl3–CH3OH–H2O has been used to fractionate licorice phenolics, leading to fractions containing licoricidin mdpi.com.
Advanced Chromatographic Purification Strategies
Chromatography plays a crucial role in purifying licoricidin from the complex mixture obtained after extraction and fractionation. Various chromatographic techniques are employed based on the physical and chemical properties of licoricidin and the other compounds present in the extract.
Column chromatography is a common method, utilizing stationary phases such as silica (B1680970) gel, ODS-gel (octadecyl silica gel), and MCI-gel CHP-20P mdpi.com. Elution is typically performed using gradients of solvent mixtures, such as increasing concentrations of methanol in water or methanol in chloroform (B151607) mdpi.comresearchgate.net. This allows for the separation of compounds based on their polarity and interaction with the stationary phase.
Preparative thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC) are also utilized for further purification of fractions containing licoricidin, allowing for the isolation of the compound in higher purity mdpi.comresearchgate.net. Medium pressure liquid chromatography (MPLC) with an ODS-based stationary phase and acetonitrile-water as the solvent has also been reported for purifying licoricidin google.com.
Research findings indicate that specific chromatographic steps are effective in isolating licoricidin. For instance, a hexane-ethanol extract of G. uralensis was fractionated using flash column chromatography with a gradient of n-hexane-ethyl acetate. Active fractions were then further purified by column chromatography over Cosmosil C18 eluted with a gradient of methanol-water cambridge.org. Another study utilized column chromatography on silica gel, followed by ODS-gel and MCI-gel CHP-20P to obtain licoricidin mdpi.com.
Spectroscopic Approaches for Structural Determination
Once purified, spectroscopic methods are essential for determining the structure of licoricidin. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds like licoricidin. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C) chemistryviews.org.
¹H NMR spectra reveal the different types of hydrogen atoms in the molecule and their local chemical environments, including information about neighboring hydrogen atoms through spin-spin coupling researchgate.netchemistryviews.org. ¹³C NMR spectra provide information about the carbon skeleton of the molecule, indicating the different types of carbon atoms present mdpi.com.
Comparisons of the ¹H and ¹³C NMR spectra of isolated licoricidin with previously reported data are crucial for confirming its structure cambridge.orgresearchgate.net. Specific chemical shifts and coupling patterns in the NMR spectra are characteristic of the isoflavan skeleton and the attached functional groups, including the prenyl groups and hydroxyl and methoxy (B1213986) substituents researchgate.netmdpi.com.
Mass Spectrometry (MS) in Structural Characterization
Mass spectrometry is used to determine the molecular weight of licoricidin and to gain insights into its fragmentation pattern, which provides clues about its structural subunits cambridge.orgresearchgate.netlipidmaps.orgoak.go.kr. In MS, the compound is ionized and the mass-to-charge ratio (m/z) of the ions is measured.
Different ionization techniques can be used, and the resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, as well as fragment ion peaks resulting from the dissociation of the molecular ion oak.go.kr. The fragmentation pattern is unique to the compound's structure and can be used to deduce the arrangement of atoms within the molecule nih.gov.
High-resolution mass spectrometry can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of licoricidin chemistryviews.org. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more detailed structural information nih.govnih.gov. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a powerful technique for both separating and identifying compounds in complex mixtures oak.go.krnih.govnih.gov.
The molecular weight of licoricidin has been reported as m/z = 424, which is consistent with its molecular formula C₂₆H₃₂O₅ nih.govgoogle.comlipidmaps.org. Analysis of MS spectra, often in conjunction with NMR data, allows for the comprehensive characterization and confirmation of the licoricidin structure cambridge.orgresearchgate.netsaludcastillayleon.es.
Biosynthesis and Metabolic Pathways of Licoricidin
Proposed Biosynthetic Routes within Botanical Sources
Licoricidin is a plant metabolite found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other related organisms nih.govebi.ac.uk. While the detailed, step-by-step biosynthetic pathway specifically for licoricidin in Glycyrrhiza plants is not explicitly detailed in the search results, it is understood to be part of the broader flavonoid and isoflavonoid (B1168493) biosynthesis pathways occurring in these plants. Flavonoids and isoflavonoids are secondary metabolites commonly found in licorice species nih.govnih.gov. The biosynthesis of other compounds in Glycyrrhiza, such as the triterpenoid (B12794562) glycyrrhizin, involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, as well as oxidative reactions catalyzed by enzymes like cytochrome P450 monooxygenases researchgate.net. Given that licoricidin is a prenylated isoflavan (B600510), its biosynthesis likely involves the core isoflavonoid pathway, followed by prenylation steps. Prenylation, the addition of isoprenoid groups, is a common modification in the biosynthesis of specialized metabolites in plants, often catalyzed by prenyltransferases.
In Vitro Metabolic Transformation Studies across Species
In vitro studies using liver microsomes from various species have investigated the metabolic transformation of licoricidin. These studies have revealed considerable differences in licoricidin metabolism among species researchgate.netresearchgate.netnih.gov.
Metabolic Capacity of Liver Microsomes Across Species:
| Species | Metabolic Capacity (Relative) | Source |
| Dog | Higher | researchgate.netresearchgate.netnih.gov |
| Pig | Higher | researchgate.netresearchgate.netnih.gov |
| Rat | Higher | researchgate.netresearchgate.netnih.gov |
| Human | Lower | researchgate.netnih.gov |
| Rabbit | Lower | nih.gov |
| Monkey | Lower | nih.gov |
| Minipig | Lower | nih.gov |
Dog, pig, and rat liver microsomes demonstrated higher metabolic capacity for licoricidin compared to human, rabbit, monkey, and minipig liver microsomes researchgate.netresearchgate.netnih.gov.
Identification of Metabolic Enzymes Involved (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases)
Studies using human liver microsomes and recombinant human supersomes have investigated the interaction between metabolic enzymes and licoricidin researchgate.netnih.gov. Licoricidin has shown inhibitory effects on several cytochrome P450 (CYP) enzymes and UDP-Glucuronosyltransferases (UGTs) in vitro researchgate.netnih.govoak.go.kr.
At a concentration of 100 μM, licoricidin strongly inhibited CYP2C9, CYP2C19, and CYP3A4 among the CYPs tested researchgate.netnih.gov. It also showed potent inhibitory effects on UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17 researchgate.netnih.gov.
Further investigation into specific CYP enzymes revealed that licoricidin potently inhibited CYP2B6-catalyzed bupropion (B1668061) hydroxylation and CYP2C9-catalyzed diclofenac (B195802) 4'-hydroxylation with IC₅₀ values of 3.4 μM and 4.0 μM, respectively, in human liver microsomes oak.go.kr. The inhibition mode for CYP2B6 and CYP2C9 was found to be competitive, dose-dependent, and non-time-dependent oak.go.kr. Recombinant human CYP2B6 and CYP2C9 also showed inhibition by licoricidin with IC₅₀ values of 4.5 μM and 0.73 μM, respectively oak.go.kr. Licoricidin showed weaker inhibitory effects on CYP2D6 and CYP3A4 activities at concentrations up to 20 μM, and did not significantly inhibit CYP1A2, CYP2A6, and CYP2E1 oak.go.kr.
Regarding UGTs, one metabolite (M1) was identified in human liver microsomes after incubation with licoricidin in the presence of uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) and NADPH researchgate.net. This metabolite was determined to be a monoglucuronyl licoricidin, selectively produced by UGT1A9 researchgate.net. Licoricidin exhibited a higher metabolic ratio and rapid metabolism with recombinant human UGT1A9 compared to mycophenolic acid, a known UGT1A9 substrate researchgate.net.
Summary of Enzyme Interactions:
| Enzyme Class | Specific Enzymes Inhibited by Licoricidin (at 100 μM) | Potent Inhibition (Lower Concentration) | Selective Metabolism By |
| Cytochrome P450s (CYPs) | CYP2C9, CYP2C19, CYP3A4 | CYP2B6, CYP2C9 | N/A |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, UGT2B17 | UGT1A9 | UGT1A9 |
Characterization of Major Metabolites and Pathways (e.g., Hydration, Hydroxylation)
In in vitro metabolic transformation studies, seven licoricidin metabolites were identified using liquid chromatography-tandem mass spectrometry researchgate.netresearchgate.netnih.gov. The major metabolic pathways identified were hydration and hydroxylation researchgate.netresearchgate.netnih.gov. Glucuronidation, specifically by UGT1A9, was also identified as a metabolic pathway, yielding a monoglucuronyl licoricidin metabolite researchgate.net.
While specific structures of all seven metabolites are not detailed in the provided snippets, the primary metabolic reactions observed are hydration and hydroxylation researchgate.netresearchgate.netnih.gov. These reactions typically involve the addition of a water molecule (hydration) or a hydroxyl group (hydroxylation) to the licoricidin structure, likely at its prenyl or isoflavan core. The formation of a monoglucuronyl conjugate indicates that licoricidin also undergoes Phase II metabolism via glucuronidation, which involves the conjugation of glucuronic acid to a hydroxyl group on the molecule researchgate.netebmconsult.commdpi.com.
Mechanistic Investigations of Licoricidin S Biological Activities
Molecular Targets and Signaling Pathways in Cellular Regulation
Inhibition of Isoprenyl Carboxyl Methyltransferase (ICMT)/Ras Signaling Axis
Licoricidin has been shown to exert anti-gastric cancer effects by targeting the ICMT/Ras pathway. frontiersin.orgresearchgate.netnih.govnih.govmdpi.com Isoprenyl carboxyl methyltransferase (ICMT) is a key enzyme involved in the activation of Ras proteins, which are critical regulators of cell growth, differentiation, and survival. frontiersin.orgnih.gov Aberrant Ras signaling can contribute to tumor development. frontiersin.orgnih.gov Studies have revealed that licoricidin significantly downregulates the expression of ICMT in gastric cancer cells and xenograft tumors. frontiersin.orgresearchgate.netnih.gov This inhibition of ICMT leads to a reduction in the levels of active Ras-GTP and blocks the phosphorylation of downstream signaling molecules like Raf and Erk, thereby impeding the Ras signaling cascade. frontiersin.orgresearchgate.netnih.govnih.govmdpi.com
Data on the effect of Licoricidin on ICMT and Ras signaling:
| Target/Pathway | Effect of Licoricidin | Cellular Context / Model | Reference |
| ICMT expression | Significantly downregulated | MGC-803 gastric cancer cells, xenograft tumors | frontiersin.orgresearchgate.netnih.gov |
| Active Ras-GTP levels | Significantly reduced (dose-dependent) | Gastric cancer xenograft tumors | frontiersin.orgnih.gov |
| Raf phosphorylation | Effectively blocked | Gastric cancer xenograft tumors | frontiersin.orgnih.gov |
| Erk phosphorylation | Effectively blocked | Gastric cancer xenograft tumors | frontiersin.orgnih.gov |
Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Licoricidin has demonstrated the ability to modulate the activity and expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix and are involved in processes like tumor invasion and metastasis. Studies have shown that licoricidin can attenuate the UVA-dependent induction of MMP-1 protein. chemfaces.com This appears to be mediated through the inhibition of mitogen-activated protein kinases (MAPK) phosphorylation, which subsequently reduces c-Jun activation and decreases the expression of c-Jun and c-Fos. chemfaces.com Additionally, licoricidin has been observed to inhibit MMP-9 secretion in cancer cells. snu.ac.kr While the direct modulation of TIMPs by licoricidin was mentioned in the initial outline, the provided search results primarily focus on MMP modulation.
Data on the effect of Licoricidin on MMPs:
| Target | Effect of Licoricidin | Cellular Context / Model | Reference |
| MMP-1 protein | Attenuated UVA-dependent induction | chemfaces.com | |
| MMP-9 secretion | Inhibited | 4T1 cells | snu.ac.kr |
Interference with Tumor Angiogenesis and Lymphangiogenesis Pathways (e.g., VEGF, HIF-1α, iNOS, COX-2, CD31, LYVE-1)
Licoricidin has shown inhibitory effects on tumor angiogenesis and lymphangiogenesis, processes critical for tumor growth and metastasis. medchemexpress.comsnu.ac.kr It has been observed to reduce the expression of several key players in these pathways in tumor tissues. These include CD31, a marker of vascular endothelium, VEGF-A, a key stimulator of angiogenesis, VEGF-R2, VEGF-C, and VEGF-R3, which are involved in angiogenesis and lymphangiogenesis, and LYVE-1, a marker of lymphatic endothelium. medchemexpress.comsnu.ac.kr Additionally, licoricidin treatment has been associated with decreased expression of inflammation-related factors such as HIF-1α, iNOS, and COX-2 in tumor tissues. medchemexpress.comsnu.ac.kr These findings suggest that licoricidin interferes with multiple signaling molecules and markers associated with the formation of new blood and lymphatic vessels within the tumor microenvironment. medchemexpress.comsnu.ac.kr
Data on the effect of Licoricidin on Angiogenesis and Lymphangiogenesis Pathways:
| Target | Effect of Licoricidin | Cellular Context / Model | Reference |
| CD31 | Decreased expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| VEGF-A | Decreased expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| VEGF-R2 | Decreased protein expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| VEGF-C | Decreased protein expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| VEGF-R3 | Decreased protein expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| LYVE-1 | Decreased protein expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| HIF-1α | Decreased expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| iNOS | Decreased expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
| COX-2 | Decreased expression | Tumor tissues of licoricidin-treated mice | medchemexpress.comsnu.ac.kr |
Inactivation of Akt and NF-κB Signaling Cascades
Licoricidin has been shown to inactivate the Akt and NF-κB signaling pathways. medchemexpress.comchemfaces.com Studies in osteosarcoma (OS) cells revealed that licoricidin suppressed the activation of both Akt and nuclear factor-kappa B (NF-κB) pathways. chemfaces.com This inactivation of Akt and NF-κB pathways was found to enhance the cytotoxicity induced by gemcitabine (B846) in OS cells, both in vitro and in vivo. medchemexpress.comchemfaces.com NF-κB is a key transcription factor involved in inflammatory responses and the expression of genes related to cell proliferation, survival, and metastasis. nih.govmdpi.comresearchgate.net The Akt pathway is also a critical regulator of cell survival, growth, and proliferation. mdpi.com
Data on the effect of Licoricidin on Akt and NF-κB Signaling:
| Pathway | Effect of Licoricidin | Cellular Context / Model | Reference |
| Akt | Inactivation | OS cells | medchemexpress.comchemfaces.com |
| NF-κB | Inactivation | OS cells | medchemexpress.comchemfaces.com |
Induction of Programmed Cell Death Mechanisms (e.g., Caspase Activation, Autophagy)
Licoricidin has been observed to induce programmed cell death, including apoptosis and autophagy, in cancer cells. Studies in gastric cancer cells have shown that licoricidin induces apoptosis and arrests the cell cycle in the G0/G1 phase. frontiersin.orgnih.govnih.gov In colorectal cancer cells, licoricidin has been shown to inhibit cell growth by inducing cell cycle arrest, apoptosis, and autophagy. medchemexpress.com While caspase activation is a hallmark of apoptosis, the provided search results did not specifically detail the mechanism of caspase activation by licoricidin, but the induction of apoptosis itself implies the involvement of such mechanisms.
Data on the induction of Programmed Cell Death by Licoricidin:
| Mechanism | Effect of Licoricidin | Cellular Context / Model | Reference |
| Apoptosis | Induction | MGC-803 gastric cancer cells, SW480 colorectal cancer cells | frontiersin.orgnih.govnih.govmedchemexpress.com |
| Cell Cycle Arrest | Induction (G0/G1 phase) | MGC-803 gastric cancer cells, SW480 colorectal cancer cells | frontiersin.orgnih.govnih.govmedchemexpress.com |
| Autophagy | Induction | SW480 colorectal cancer cells | medchemexpress.com |
Cell Cycle Regulation through Key Cyclin and Cyclin-Dependent Kinase Modulations
Licoricidin has been shown to influence cell cycle progression, a critical process in cellular proliferation and a key target in cancer research. Studies have demonstrated that licoricidin can induce cell cycle arrest in cancer cells. For instance, licoricidin was observed to arrest gastric cancer cells (MGC-803) in the G0/G1 phase in a concentration-dependent manner. nih.gov. This arrest is associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and CDK4, which are essential for the transition from the G1 to the S phase of the cell cycle. nih.govmdpi.com. By reducing the expression of cyclin D1 and CDK4, licoricidin appears to hinder the progression of tumor cells through the cell cycle, thereby inhibiting cancer proliferation. nih.gov. Another study also indicated that licoricidin can induce tumor cell-cycle arrest in the G0/G1 phase in a concentration-dependent manner, potentially linked to the regulation of ICMT/Ras processes. mdpi.com.
Data on Cell Cycle Modulation by Licoricidin:
| Cell Line (Cancer Type) | Effect on Cell Cycle Phase | Modulated Proteins (Downregulated) | Reference |
| MGC-803 (Gastric Cancer) | G0/G1 arrest (concentration-dependent) | Cyclin D1, CDK4 | nih.govmdpi.com |
| Tumor cells (General) | G0/G1 arrest (concentration-dependent) | Not specified (linked to ICMT/Ras) | mdpi.com |
Scavenging of Reactive Oxygen Species (ROS) and Antioxidant Defense Mechanisms
Licoricidin exhibits significant antioxidant activity, primarily through the scavenging of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, contributing to various pathological conditions, including aging and inflammation. researchgate.netnih.gov. The ROS scavenging activity of licoricidin has been quantified, showing an OSC50 value of 2.77 μM, which is reported to be 3.1-fold higher than that of L-ascorbic acid. researchgate.netnih.govchemfaces.com. Furthermore, licoricidin has demonstrated protective effects against singlet oxygen (¹O₂) -induced cellular damage in human erythrocytes. researchgate.netnih.govchemfaces.com. The τ50 value at 10 μM of licoricidin was measured at 71.0 min, notably higher than that of α-tocopherol (37.0 min), indicating superior protective capacity against this type of oxidative damage. researchgate.netnih.govchemfaces.com. Licoricidin has also been shown to markedly reduce intracellular ROS induced by UVA radiation in a concentration-dependent manner. researchgate.netnih.govchemfaces.com. This ROS scavenging activity is considered a key mechanism by which licoricidin blocks UVA-induced photoaging. researchgate.netnih.govchemfaces.com.
Data on ROS Scavenging Activity:
| Activity Measurement | Value (Licoricidin) | Comparison | Reference |
| ROS scavenging activity (OSC₅₀) | 2.77 μM | 3.1-fold higher than L-ascorbic acid | researchgate.netnih.govchemfaces.com |
| Protective effect against ¹O₂-induced damage (τ₅₀ at 10 μM) | 71.0 min | Markedly higher than α-tocopherol (37.0 min) | researchgate.netnih.govchemfaces.com |
| Reduction of UVA-induced intracellular ROS | Concentration-dependent reduction | Not specified | researchgate.netnih.govchemfaces.com |
Modulation of Mitogen-Activated Protein Kinases (MAPK) Pathway Components
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and apoptosis. Licoricidin has been shown to modulate components of this pathway. Specifically, licoricidin attenuated the UVA-dependent induction of MMP-1 protein, a process often mediated by MAPK signaling. researchgate.netnih.govchemfaces.com. Mechanistically, this attenuation appeared to be due to licoricidin-dependent inhibition of MAPK phosphorylation. researchgate.netnih.govchemfaces.com. This inhibition subsequently resulted in decreased activation of c-Jun and reduced expression of c-Jun and c-Fos, which are downstream targets of the MAPK pathway and components of the AP-1 transcription factor. researchgate.netnih.govchemfaces.com. The modulation of the MAPK pathway by licoricidin, particularly the inhibition of its phosphorylation, contributes to its ability to block UVA-induced photoaging and limit the activity of MMP-1. researchgate.netnih.govchemfaces.com. Licorice flavonoids, in general, are known to target the MAPK/JNK and PI3K/AKT pathways. nih.gov.
Interaction with Adrenergic Receptors (e.g., β3-AR) and cAMP-PKA Signaling
Licoricidin has been found to interact with adrenergic receptors, particularly the beta-3 adrenergic receptor (β3-AR), and modulate the associated cAMP-PKA signaling pathway. This interaction has been investigated in the context of thermogenesis in subcutaneous white fat. Licoricidin was shown to bind to transmembrane domains 3, 6, and 7 of the β3-AR. cell-stress.comcell-stress.comnih.gov. This binding leads to the recruitment of the protein kinase A (PKA) signaling pathway in primary subcutaneous white adipocytes, as evidenced by phosphoblots of PKA substrates, including cyclic AMP response element-binding protein (CREB). cell-stress.comcell-stress.com. Licoricidin treatment significantly increased intracellular cAMP levels, although this effect did not appear to be due to the inhibition of phosphodiesterases 3 and 4. cell-stress.comcell-stress.comnih.gov. The induction of uncoupling protein 1 (UCP1) expression in primary subcutaneous white adipocytes by licoricidin was abrogated when β3-AR expression was suppressed, providing strong evidence that licoricidin promotes thermogenesis by positively modulating β3-AR activity and subsequently activating the Adrb3-cAMP-PKA signaling pathway. cell-stress.comresearchgate.netnih.govresearchgate.net.
Data on Interaction with β3-AR and cAMP-PKA Signaling:
| Target | Interaction Type | Observed Effects | Reference |
| β3-AR | Binding (TM3, TM6, TM7) | Recruitment of PKA signaling, increased intracellular cAMP, increased phosphorylation of PKA substrates (e.g., CREB) | cell-stress.comcell-stress.comnih.gov |
| Adrb3-cAMP-PKA pathway | Activation | Promotion of thermogenic gene expression (e.g., UCP1, PGC1α) in adipocytes | cell-stress.comresearchgate.netnih.govresearchgate.net |
Modulation of T-Cell Activation and Related Phosphatases (e.g., PTPN1)
Licoricidin has been reported to abrogate T-cell activation, a key process in immune responses. This modulation appears to involve the activity of protein tyrosine phosphatase 1B (PTPN1). mdpi.comcabidigitallibrary.orgdovepress.comresearchgate.net. Studies suggest that licoricidin might modulate T-cell activation by controlling PTPN1 activity. researchgate.net. While the precise mechanisms are still being elucidated, the ability of licoricidin to influence PTPN1 activity points towards a potential role in modulating signaling pathways critical for T-cell function. researchgate.netmdpi.comresearchgate.net. It has been shown that licoricidin inhibits the activation of naive CD4+ T cells and their differentiation into Th2 effector cells by suppressing TCR-mediated signaling cascades. cabidigitallibrary.orgmdpi.com.
Pre Clinical Pharmacological Activities and Their Underlying Mechanisms
Anticancer Research Perspectives
Licoricidin has demonstrated notable anticancer potential across a range of pre-clinical models. Its effects are multifaceted, encompassing the inhibition of cancer cell growth, prevention of metastasis, and enhancement of conventional chemotherapy.
Licoricidin exhibits antiproliferative activity against several cancer cell lines through mechanisms that include cell cycle arrest and modulation of key signaling pathways. In gastric cancer cells (MGC-803), licoricidin has been shown to suppress proliferation by downregulating the expression of cyclin D1 and cdk4, proteins essential for cell cycle progression. mdpi.com This leads to cell cycle arrest, thereby inhibiting cellular proliferation. mdpi.com The underlying mechanism involves the regulation of the Isoprenylcysteine carboxyl methyltransferase (ICMT)/Ras signaling pathway. mdpi.comresearchgate.netnih.gov By suppressing ICMT expression, licoricidin blocks the Ras/Raf/Mek/ERK signaling cascade, which is crucial for tumor growth and survival. mdpi.comnih.gov
Studies on osteosarcoma (OS) cells have also confirmed that licoricidin can inhibit cell viability in a dose-dependent manner. nih.gov Furthermore, research indicates that licoricidin can induce a G0/G1 phase cell-cycle arrest in a concentration-dependent manner in tumor cells, which may be linked to its regulation of the ICMT/Ras pathway. researchgate.netresearchgate.net While licoricidin has been identified as an active compound in licorice extracts that show activity against prostate (DU145) and mammary (4T1) carcinoma cells, its primary effect in these models appears to be anti-metastatic rather than directly antiproliferative, with one study noting it did not affect solid tumor growth in the 4T1 model. nih.govaacrjournals.org
Table 1: Antiproliferative Effects of Licoricidin on Cancer Cell Lines
| Cancer Type | Cell Line/Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Gastric Cancer | MGC-803 | Inhibited colony formation and cellular proliferation. mdpi.com | Downregulation of cyclin D1 and cdk4; Inhibition of ICMT/Ras/Raf/Mek/ERK pathway. mdpi.comnih.gov |
| Osteosarcoma | OS Cell Lines | Inhibited cell viability in a dose-dependent manner. nih.gov | Not specified in the context of proliferation alone. |
| General Tumor Cells | Not specified | Induced G0/G1 phase cell cycle arrest. researchgate.netresearchgate.net | Regulation of ICMT/Ras processes. researchgate.netresearchgate.net |
A significant body of research highlights licoricidin's potent anti-metastatic and anti-invasive capabilities. In studies using the 4T1 murine mammary carcinoma model, licoricidin effectively inhibits lung metastasis. nih.govnih.gov This effect is mediated through the inhibition of cancer cell migration, tumor angiogenesis (the formation of new blood vessels), and lymphangiogenesis (the formation of new lymphatic vessels). nih.govnih.govsnu.ac.kr In vivo, licoricidin treatment reduced the number and volume of pulmonary tumor nodules. aacrjournals.org
The mechanisms behind these properties are comprehensive. Licoricidin has been shown to suppress the secretion and activation of matrix metalloproteinases (MMP), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion. aacrjournals.org It also reduces the expression of vascular cell adhesion molecule (VCAM-1). nih.govsnu.ac.kr In animal models, licoricidin treatment leads to decreased blood concentrations of MMP-9, intercellular adhesion molecule-1 (ICAM-1), VCAM-1, and vascular endothelial growth factor A (VEGF-A). nih.govnih.govsnu.ac.kr Furthermore, it downregulates the expression of several proteins related to inflammation, angiogenesis, and lymphangiogenesis within tumor tissues, including CD31, HIF-1α, iNOS, COX-2, VEGF-A, VEGF-R2, VEGF-C, VEGF-R3, and LYVE-1. nih.govresearchgate.net
Similar anti-metastatic activity has been observed in models of prostate cancer. In vitro studies on DU145 human prostate cancer cells revealed that licoricidin inhibits cell migration and invasion. nih.govsnu.ac.kr This was associated with reduced secretion of MMP-9, tissue inhibitor of metalloproteinase-1 (TIMP-1), and VEGF-A. nih.gov
Table 2: Anti-metastatic and Anti-invasive Research Findings for Licoricidin
| Cancer Model | Research Setting | Key Findings | Underlying Mechanisms |
|---|---|---|---|
| Mammary Carcinoma (4T1) | In Vitro | Inhibited cell migration. nih.gov | Reduced MMP-9 secretion and VCAM expression. nih.gov |
| Mammary Carcinoma (4T1) | In Vivo (Mouse Model) | Reduced pulmonary metastasis. nih.govnih.gov | Inhibition of tumor angiogenesis and lymphangiogenesis; Decreased expression of VEGF, MMPs, and adhesion molecules. nih.govnih.govsnu.ac.kr |
| Prostate Cancer (DU145) | In Vitro | Inhibited cell migration and invasion. nih.govsnu.ac.kr | Reduced secretion of MMP-9, TIMP-1, and VEGF-A. nih.gov |
Pre-clinical studies have demonstrated that licoricidin can act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs. In the context of osteosarcoma, co-treatment with licoricidin and the chemotherapeutic agent gemcitabine (B846) resulted in enhanced cytotoxicity against OS cells, both in vitro and in in vivo tumor xenograft models. nih.gov
The mechanism for this synergistic effect involves the modulation of key survival pathways. Licoricidin was found to suppress the activation of the Akt and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov The inhibition of these pathways sensitizes the cancer cells to the cytotoxic effects of gemcitabine, leading to a more potent therapeutic outcome. nih.govnih.gov This suggests that licoricidin could potentially be used in combination therapies to improve treatment outcomes for certain cancers.
Anti-inflammatory and Immunomodulatory Research
Licoricidin also possesses significant anti-inflammatory and immunomodulatory properties, which are being explored for their therapeutic potential in inflammatory conditions.
Licoricidin has been shown to effectively modulate the production of pro-inflammatory mediators. In studies using human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS), licoricidin inhibited the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 5 (CCL5) in a concentration-dependent manner. nih.gov This inhibitory effect is linked to its ability to reduce the activation of the transcription factor NF-κB p65, a central regulator of inflammatory gene expression. nih.gov The combination of nisin and licoricidin has also been shown to inhibit NF-κB activation in a monocyte model, further suggesting its anti-inflammatory potential. researchgate.net Other reports corroborate that licoricidin has anti-inflammatory activities by inhibiting the secretion of major cytokines and matrix metalloproteinases. nih.govnih.gov
Antimicrobial Research Focus
Licoricidin has demonstrated notable antimicrobial properties against a range of pathogens, including bacteria implicated in oral health issues and gastrointestinal infections. Furthermore, its potential activity against drug-resistant strains is an area of active investigation.
Studies have systematically evaluated the antibacterial potency of licoricidin against several specific pathogens, revealing its capacity to inhibit bacterial growth and viability.
Helicobacter pylori : Licoricidin, isolated from Glycyrrhiza uralensis, has exhibited inhibitory activity against the growth of Helicobacter pylori in vitro. This activity is significant as H. pylori is a primary causative agent of peptic ulcers and gastritis nih.gov. Research has shown that licoricidin is a key anti-H. pylori agent within its source plant nih.gov. Its efficacy extends to strains that are resistant to conventional antibiotics such as clarithromycin and amoxicillin, highlighting its potential as a novel therapeutic agent nih.gov.
Porphyromonas gingivalis and Prevotella intermedia : These bacteria are major etiological agents in periodontal disease. Licoricidin has been reported to exert antibacterial activity against both Porphyromonas gingivalis and Prevotella intermedia nih.gov. The minimum inhibitory concentration (MIC) of a licorice extract containing licoricidin against P. gingivalis has been reported to be as low as 7.5 mg/mL researchgate.net. Similarly, the MIC of an ethanolic licorice extract against P. intermedia was found to be 0.1% nih.gov.
Enterococcus faecalis : This bacterium is often associated with persistent endodontic infections. Research has shown that licoricidin, along with other licorice polyphenols, can efficiently inhibit the growth of E. faecalis, with MICs reported to be in the range of 6.25 to 25 µg/mL nih.gov. Furthermore, at sub-inhibitory concentrations, licoricidin has been observed to reduce biofilm formation by E. faecalis by 23.5% nih.gov.
Streptococcus mutans : As a primary cariogenic bacterium, Streptococcus mutans is a key target for anti-caries agents. Licoricidin has demonstrated marked antibacterial activity against multiple strains of S. mutans, with a consistent MIC of 6.25 µg/mL nih.govresearchgate.net. The minimum bactericidal concentration (MBC) was found to range from 6.25 to 25 µg/mL nih.govresearchgate.net. Beyond its direct antibacterial effect, licoricidin also significantly reduces the adherence of S. mutans to saliva-coated hydroxylapatite, a model for the tooth surface nih.govnih.gov.
Antibacterial Efficacy of Licoricidin Against Specific Pathogens
| Pathogen | Finding | MIC/MBC (µg/mL) | Source |
|---|---|---|---|
| Helicobacter pylori | Inhibitory activity against growth, including antibiotic-resistant strains. | Not explicitly stated in µg/mL for isolated licoricidin. | nih.gov |
| Porphyromonas gingivalis | Antibacterial activity reported. | 7.5 mg/mL (for licorice extract) | nih.govresearchgate.net |
| Prevotella intermedia | Antibacterial activity reported. | 0.1% (for ethanolic licorice extract) | nih.govnih.gov |
| Enterococcus faecalis | Efficiently inhibits growth. Reduces biofilm formation at sub-inhibitory concentrations. | MIC: 6.25 - 25 | nih.gov |
| Streptococcus mutans | Marked antibacterial activity against multiple strains. Reduces bacterial adherence. | MIC: 6.25, MBC: 6.25 - 25 | nih.govresearchgate.netnih.gov |
Photoaging Prevention Research
Ultraviolet (UV) radiation from the sun is a primary factor in extrinsic skin aging, a process known as photoaging. Licoricidin has been investigated for its potential to mitigate the damaging effects of UVA radiation on the skin.
In vitro studies using human dermal fibroblasts (HDFs) have elucidated the mechanisms through which licoricidin counteracts UVA-induced photoaging nih.gov. A key mechanism is its potent antioxidant activity. Licoricidin has been shown to be a powerful reactive oxygen species (ROS) scavenger, with an OSC50 (50% oxidative stress scavenging) value of 2.77 µM, which is 3.1 times higher than that of L-ascorbic acid nih.gov. By markedly reducing intracellular ROS levels in a concentration-dependent manner, licoricidin protects cells from oxidative damage nih.gov.
This ROS scavenging activity is central to its anti-photoaging effects. UVA-induced ROS are known to activate signaling pathways that lead to the breakdown of the extracellular matrix. Specifically, licoricidin has been found to attenuate the UVA-dependent induction of matrix metalloproteinase-1 (MMP-1) protein nih.gov. MMP-1 is a key enzyme responsible for the degradation of collagen, a critical structural protein in the skin.
The inhibition of MMP-1 by licoricidin is mediated through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. Research has shown that licoricidin inhibits the phosphorylation of MAPKs, which in turn leads to decreased activation of c-Jun and reduced expression of c-Jun and c-Fos. These proteins are components of the activator protein-1 (AP-1) transcription factor, a key regulator of MMP-1 expression. By suppressing this pathway, licoricidin effectively blocks a critical cascade in the photoaging process nih.gov.
Metabolic Regulation and Anti-Obesity Research
Recent research has uncovered a novel role for licoricidin in metabolic regulation, specifically in the context of obesity and energy expenditure.
Studies in animal models have demonstrated that licoricidin can promote the "beiging" of white adipose tissue and activate thermogenesis. Beige adipocytes are a type of fat cell that can burn energy to produce heat, a process known as thermogenesis. This is in contrast to white adipocytes, which primarily store energy.
In high-fat diet-fed mice, licoricidin treatment has been shown to promote thermogenic gene expression in beige fat, leading to increased energy expenditure and reduced body weight gain. This effect is specific to beige fat, with no significant impact on the thermogenic gene expression in brown adipose tissue (BAT) or epididymal white adipose tissue (eWAT).
Mechanistically, licoricidin stimulates thermogenic gene expression in adipocytes by activating the Adrb3-cAMP-PKA signaling pathway. It is proposed that licoricidin acts at a site upstream of cyclic AMP (cAMP) in this pathway, leading to the phosphorylation of PKA substrates and CREB (cAMP response element-binding protein), and ultimately, the increased expression of uncoupling protein 1 (UCP1), a key protein in thermogenesis. The activation of this pathway by licoricidin effectively mimics some of the metabolic benefits observed after vertical sleeve gastrectomy (VSG), a type of bariatric surgery.
Amelioration of Diet-Induced Obesity and Insulin Resistance in Pre-clinical Studies
Pre-clinical research has demonstrated the potential of licoricidin in counteracting the metabolic dysregulations associated with high-fat diet (HFD)-induced obesity and insulin resistance. Studies utilizing animal models of diet-induced obesity (DIO) have shown that licoricidin administration leads to significant improvements in key metabolic parameters.
In DIO mice, treatment with licoricidin resulted in a marked decrease in body size and a reduction in body weight gain. researchgate.net This effect was primarily associated with a reduction in the mass of subcutaneous white adipose tissue (sWAT), while the weights of other tissues like brown adipose tissue (BAT), epididymal white adipose tissue (eWAT), and various organs remained largely unaffected. researchgate.net Histological analysis further revealed that licoricidin treatment leads to a reduction in the size of adipocytes within the sWAT. researchgate.net
Beyond its effects on adiposity, licoricidin has been shown to significantly improve glucose homeostasis. In HFD-fed obese mice, administration of licoricidin led to enhanced glucose tolerance and insulin sensitivity. researchgate.netresearchgate.net These findings indicate that licoricidin plays a beneficial role in mitigating HFD-induced adiposity and associated metabolic disorders. researchgate.net
Table 1: Effects of Licoricidin on Body Composition in High-Fat Diet-Induced Obese Mice Use the search bar to filter results.
| Parameter | Observation | Source |
|---|---|---|
| Body Weight Gain | Markedly decreased | researchgate.net |
| Subcutaneous White Adipose Tissue (sWAT) Weight | Significantly reduced | researchgate.netresearchgate.net |
| Epididymal White Adipose Tissue (eWAT) Weight | Little to no effect | researchgate.netresearchgate.net |
| Brown Adipose Tissue (BAT) Weight | Little to no effect | researchgate.netresearchgate.net |
| sWAT Adipocyte Size | Reduced | researchgate.net |
Table 2: Effects of Licoricidin on Metabolic Parameters in High-Fat Diet-Induced Obese Mice Use the search bar to filter results.
| Parameter | Observation | Source |
|---|---|---|
| Glucose Tolerance | Dramatically improved | researchgate.netresearchgate.net |
| Insulin Resistance / Sensitivity | Greatly improved | researchgate.netresearchgate.net |
| Oxygen Consumption Rate (OCR) | Significantly higher | researchgate.netresearchgate.net |
The underlying mechanisms for these beneficial effects are multifaceted. A key mechanism identified is the promotion of thermogenesis in subcutaneous adipose tissue. researchgate.netresearchgate.net Licoricidin treatment was found to significantly increase the oxygen consumption rate (OCR) in mice. researchgate.netresearchgate.net This is consistent with the induction of "beiging" in white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, leading to increased energy expenditure. This was supported by the observation that the mRNA and protein levels of several thermogenic genes were greatly induced in the sWAT of licoricidin-treated mice. researchgate.net
At the molecular level, the metabolic benefits of licorice compounds are linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govresearchgate.netnih.gov Activation of AMPK stimulates catabolic pathways like fatty acid oxidation while inhibiting anabolic processes such as lipogenesis. nih.govmdpi.com Studies on related licorice flavonoids have shown that they can activate AMPK, leading to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), which in turn promotes the oxidation of fatty acids. nih.gov
Furthermore, licoricidin and related flavonoids regulate the expression of key genes involved in lipid metabolism. nih.gov This includes the downregulation of genes responsible for fatty acid synthesis and adipogenesis, such as sterol regulatory element-binding protein 1 (SREBP-1c), fatty acid synthase (FASN), and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov By inhibiting these pathways, licorice compounds can suppress the accumulation of lipids in adipocytes. researchgate.netnih.gov
Obesity is also characterized by a state of chronic, low-grade inflammation in adipose tissue, which contributes to insulin resistance. mdpi.com Licorice and its constituents, including licoricidin, possess anti-inflammatory properties. nih.govresearchgate.net They have been shown to reduce the expression of pro-inflammatory cytokines, which may contribute to the improvement of insulin sensitivity in the context of diet-induced obesity. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Licoricidin
Correlating Specific Structural Features with Biological Potency
The biological potency of licoricidin is intrinsically linked to its distinct structural features. Studies investigating the SAR of prenylated phenolics from Glycyrrhiza species, including licoricidin, have highlighted the importance of specific functional groups and their positions on the isoflavan (B600510) scaffold for various activities, particularly antibacterial effects nih.govresearchgate.net.
Research indicates that the presence and position of hydroxyl groups are critical for the biological activity of flavonoids and prenylated phenolics mdpi.com. The arrangement of hydroxyl groups on the B-ring, for instance, can influence antioxidant capacity mdpi.com. For licoricidin, with hydroxyl groups at positions 7, 2', and 4', these moieties likely contribute to its interactions with biological targets.
Furthermore, the isoflavan backbone itself, a C6-C3-C6 structure with a pyran ring, provides the foundational scaffold upon which the substituents exert their influence mdpi.com. Modifications to this core structure or the removal/relocation of functional groups can significantly alter the activity profile. While specific detailed SAR studies focusing solely on every single structural feature of licoricidin and their precise correlation with each reported biological activity are extensive and often compound-specific, the general principles of flavonoid and prenylated phenolic SAR apply. For example, the presence of multiple phenolic hydroxyl groups, a characteristic of licoricidin, is often associated with potent antibacterial effects nih.gov.
Influence of Prenylation and Other Substituents on Activity Profiles (e.g., Hydrophobic Volume, Planarity)
The prenyl groups at positions 6 and 3' are key substituents that significantly influence licoricidin's activity profile nih.govebi.ac.uk. Prenylation, the addition of a prenyl (3-methylbut-2-enyl) group, is a common modification in natural products that can dramatically impact their biological properties, often by increasing lipophilicity and facilitating interactions with biological membranes mdpi.comacs.org.
Studies on prenylated phenolics from licorice have consistently shown that prenylation enhances antibacterial activity nih.govacs.org. Double prenylated phenolics, like licoricidin which has two prenyl groups, are often more active than single prenylated counterparts researchgate.net. This increased activity is strongly correlated with a higher hydrophobic volume imparted by the prenyl groups researchgate.netnih.gov. The hydrophobic nature of the prenyl chains is thought to enhance the compound's ability to interact with and potentially disrupt bacterial membranes, contributing to its antimicrobial efficacy acs.org.
Research comparing licoricidin with other prenylated flavonoids has provided insights into the specific contributions of its substituents. For example, in studies against Streptococcus mutans, licoricidin and glabridin (B1671572) (another licorice isoflavan with different prenylation and hydroxylation patterns) showed varying degrees of activity in reducing biofilm viability and inhibiting adherence and acid production mdpi.com. While both are prenylated isoflavans, the differences in their substitution patterns lead to distinct activity profiles, underscoring the importance of the specific arrangement and nature of substituents mdpi.com.
The anti-inflammatory activity of prenylated phenolic compounds from Glycyrrhiza uralensis has also been linked to their structure. Studies investigating the inhibition of nitric oxide (NO) production in inflammatory models have identified several active prenylated phenolics, suggesting that the prenyl groups and potentially the hydroxylation patterns contribute to this effect nih.gov.
Research on Licoricidin Analogues and Derivatives
Naturally Occurring Derivatives and Their Comparative Activities
Licoricidin belongs to the isoflavan (B600510) class of flavonoids found in the roots of Glycyrrhiza species. Several other structurally related isoflavans are also present in licorice, with glabridin (B1671572) and licorisoflavan A being notable examples. These natural derivatives share the core 3-phenylchroman skeleton but differ in the number and position of hydroxyl and prenyl groups, which significantly influences their biological activities.
One of the most well-studied naturally occurring analogues of licoricidin is glabridin. Both compounds have demonstrated significant antimicrobial properties, particularly against oral pathogens. A comparative study on their effects against five strains of Streptococcus mutans, a key bacterium in the formation of dental caries, revealed that both licoricidin and glabridin exhibit marked antibacterial activity. nih.gov For all tested strains, licoricidin showed a consistent Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Glabridin displayed a slightly more varied but comparable MIC range of 6.25 to 12.5 µg/mL. nih.gov Their Minimum Bactericidal Concentrations (MBCs) were also similar, ranging from 6.25 to 25 µg/mL for both compounds, indicating that they possess both bacteriostatic and bactericidal properties. nih.gov
Further comparative analysis of their effects on the virulence factors of S. mutans highlighted subtle but important differences. While both compounds were effective in reducing the viability of S. mutans biofilms, glabridin showed a more pronounced effect. nih.gov Additionally, glabridin, but not licoricidin, was found to significantly decrease the production of dextran by S. mutans, a crucial component for the establishment of cariogenic biofilms. nih.gov However, when it came to preventing bacterial adherence to saliva-coated hydroxylapatite, licoricidin demonstrated a greater inhibitory effect, reducing adherence by 41.6% at a concentration of 25 µg/mL, compared to a 26.6% reduction by glabridin at the same concentration. nih.gov
Another naturally occurring derivative, licorisoflavan A, has also been identified as a significant antimicrobial agent. google.com Both licoricidin and licorisoflavan A are prenylated isoflavans that contribute to the anti-inflammatory and antimicrobial effects of licorice extracts. google.com
The comparative activities of these naturally occurring derivatives underscore the importance of specific structural features in determining their biological effects. The presence and location of prenyl groups and hydroxylations on the flavonoid backbone are key determinants of their antimicrobial potency and their ability to interfere with specific virulence mechanisms of pathogenic bacteria.
| Compound | Organism | Activity Type | Measurement | Value | Source |
|---|---|---|---|---|---|
| Licoricidin | Streptococcus mutans (5 strains) | Antibacterial | MIC | 6.25 µg/mL | nih.gov |
| Glabridin | Streptococcus mutans (5 strains) | Antibacterial | MIC | 6.25-12.5 µg/mL | nih.gov |
| Licoricidin | Streptococcus mutans (5 strains) | Antibacterial | MBC | 6.25-25 µg/mL | nih.gov |
| Glabridin | Streptococcus mutans (5 strains) | Antibacterial | MBC | 6.25-25 µg/mL | nih.gov |
| Licoricidin | Streptococcus mutans | Anti-adherence | % Reduction at 25 µg/mL | 41.6% | nih.gov |
| Glabridin | Streptococcus mutans | Anti-adherence | % Reduction at 25 µg/mL | 26.6% | nih.gov |
Synthetic Modification Strategies and Their Biological Implications
The promising biological activities of licoricidin have prompted interest in the synthesis of its derivatives to explore structure-activity relationships (SAR) and develop analogues with improved therapeutic potential. Synthetic modifications of natural products are a common strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. While extensive research has been conducted on the modification of other licorice-derived compounds like glycyrrhetinic acid and various flavonoids, specific studies detailing the synthetic modification of the licoricidin backbone are less common in the available literature. nih.gov
General strategies for the modification of flavonoid structures, which can be conceptually applied to licoricidin, often involve several key approaches:
Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the flavonoid skeleton are common targets for modification. Strategies such as alkylation, acylation, or glycosylation can alter the compound's polarity, which in turn can affect its solubility, membrane permeability, and interaction with biological targets. For instance, the introduction of lipophilic groups can sometimes enhance antimicrobial activity by facilitating interaction with bacterial cell membranes.
Alteration of the Prenyl Groups: The prenyl (or isoprenyl) side chains are characteristic features of licoricidin and are known to be crucial for its biological activity. Synthetic strategies could involve modifying the length or structure of these chains, or introducing them at different positions on the flavonoid core. Such modifications can significantly impact the molecule's lipophilicity and spatial conformation, thereby influencing its binding to target enzymes or receptors.
Modification of the Heterocyclic C-Ring: The chroman ring of the isoflavan structure can also be a target for synthetic modification. Opening of the C-ring can convert flavanones to chalcones, a related class of flavonoids, which has been shown to increase antibacterial activity by enhancing molecular length and planarity. researchgate.net
Introduction of New Functional Groups: The introduction of various functional groups, such as halogens, nitrogen-containing moieties, or other pharmacophores, onto the licoricidin scaffold is another potential strategy. These modifications can introduce new electronic or steric properties that may lead to enhanced or novel biological activities. For example, the introduction of bromo or chloro substituents has been shown to enhance the antitumor activity of some flavonoids.
The biological implications of these synthetic modifications are manifold. By systematically altering the structure of licoricidin and evaluating the biological activity of the resulting derivatives, researchers can elucidate the key structural features required for a particular effect, be it antimicrobial, anticancer, or anti-inflammatory. This understanding of the SAR is crucial for the rational design of new therapeutic agents. For example, if a specific modification leads to a significant increase in antibacterial activity against a drug-resistant strain, it provides a valuable lead for the development of a new antibiotic. Conversely, modifications that abolish activity can help to identify essential pharmacophoric elements.
While specific examples of synthetic licoricidin derivatives and their detailed biological evaluations are not extensively documented in the current body of research, the principles of flavonoid modification provide a clear framework for future studies. Such research would be invaluable in fully harnessing the therapeutic potential of the licoricidin scaffold.
Advanced Analytical Methodologies in Licoricidin Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Samples
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of licoricidin in various samples, including biological matrices and plant extracts. HPLC allows for the separation, identification, and quantification of licoricidin based on its physicochemical properties and interaction with a stationary phase. For instance, HPLC has been employed to estimate licoricidin content in hexane-ethanol extracts of Glycyrrhiza uralensis. cambridge.orgcambridge.org A typical HPLC setup for licoricidin analysis might involve a reversed-phase column, such as an Agilent Zorbax SB-C18, and a mobile phase consisting of a mixture of water with a small percentage of trifluoroacetic acid and methanol (B129727). cambridge.orgcambridge.org Detection is often performed using a UV detector at a specific wavelength, such as 254 nm. cambridge.orgcambridge.org The concentration of licoricidin in a sample can be determined by comparing the peak area of the sample with a standard curve generated from known concentrations of licoricidin. cambridge.orgcambridge.org This method has demonstrated good linearity for licoricidin quantification. cambridge.orgcambridge.org HPLC is also used for the quantitative determination of other bioactive compounds in licorice roots, highlighting its importance in the standardization and quality control of licorice-derived products. pharmaciyajournal.ruscielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and profiling of licoricidin and its metabolites. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS allows researchers to identify potential chemical components in complex matrices like licorice extracts by analyzing their mass-to-charge ratio and fragmentation patterns. jst.go.jpnih.gov Ultra-fast liquid chromatography coupled with triple quadrupole-time of flight tandem mass spectrometry (UFLC-Triple TOF-MS/MS) has been used to explore chemical composition differences in licorice. jst.go.jp This approach can identify numerous components based on accurate mass and secondary mass spectrometry information. jst.go.jp LC-MS/MS systems, often operating in multiple reaction monitoring (MRM) mode, are optimized for the detection of specific metabolites. oak.go.kr Predicted LC-MS/MS spectra for licoricidin are available in databases, aiding in its identification during metabolite profiling studies. hmdb.ca LC-MS/MS is also utilized to investigate the modulating effects of licoricidin on drug-metabolizing enzymes like cytochrome P450s by examining the metabolism of specific substrates. oak.go.kr
Quantitative Proteomics Approaches (e.g., TMT Labeling) for Target Identification
Quantitative proteomics, particularly using techniques like Tandem Mass Tag (TMT) labeling, is employed to identify protein targets of licoricidin. This method allows for the simultaneous quantification of thousands of proteins in different biological samples, enabling the identification of proteins whose expression levels are altered upon licoricidin treatment. The TMT labeling strategy involves labeling peptides from different samples with isobaric tags, pooling the samples, and then analyzing them by LC-MS/MS. frontiersin.orgnih.govresearchgate.netdntb.gov.uagithub.io During MS/MS analysis, the reporter ions from the TMT tags are fragmented, and their intensities are used to quantify the relative abundance of the peptides, and thus the proteins, across the samples. github.io This approach has been used to identify differential proteins in cells treated with licoricidin. frontiersin.orgnih.govresearchgate.netnih.gov For example, a study identified 5861 proteins and screened out 19 differential proteins in gastric cancer cells treated with licoricidin using TMT labeling. frontiersin.orgnih.govresearchgate.netnih.gov Bioinformatics analysis of these differential proteins can then help speculate on the potential targets of licoricidin, such as isoprenyl carboxyl methyltransferase (ICMT). frontiersin.orgnih.govresearchgate.netnih.gov
In Silico Modeling for Target Prediction and Molecular Docking Studies
In silico modeling, including target prediction and molecular docking studies, plays a significant role in understanding the potential molecular interactions of licoricidin. Computational approaches are used to predict potential protein targets for small molecules like licoricidin by analyzing their chemical structures and comparing them to known ligands or using protein databases. gist.ac.krnih.govumi.ac.idnih.gov Molecular docking simulations predict the preferred binding orientation of licoricidin to a specific protein target and estimate the binding affinity. umi.ac.idnih.gov This involves finding the most favorable 3D binding conformations of the ligand to the target. nih.gov Online servers can be used for small-molecule target prediction. gist.ac.kr For instance, in silico analysis predicted tyrosine-protein phosphatase type 1 (PTPN1) as a potential target of licoricidin. gist.ac.kr Molecular docking studies have also been used to investigate the potential of licoricidin to interact with viral proteins, such as those from SARS-CoV-2. nih.gov These computational methods provide valuable insights into potential mechanisms of action and guide further experimental investigations.
Cell-Based Assays for Functional Characterization (e.g., Wound Healing, Colony Formation, Flow Cytometry)
Cell-based assays are essential for functionally characterizing the biological effects of licoricidin. These assays provide insights into how licoricidin influences various cellular processes. Wound healing assays are used to assess the ability of cells to migrate and close a scratch wound, indicating the effect of licoricidin on cell migration. researchgate.netbiolifesas.org Colony formation assays evaluate the long-term proliferative capacity of cells treated with licoricidin by measuring their ability to form colonies. nih.govresearchgate.netresearchgate.netbiolifesas.org Flow cytometry is a versatile technique used to analyze various cellular properties, including cell cycle distribution and apoptosis. nih.govresearchgate.netresearchgate.netbiolifesas.orgbdbiosciences.com For example, flow cytometry with Annexin V-FITC/PI dual staining can detect and quantify apoptotic cells. nih.govresearchgate.net Flow cytometry can also be used to analyze DNA content and cell cycle distribution, revealing if licoricidin treatment causes cell cycle arrest. nih.govresearchgate.net These assays collectively help to understand the impact of licoricidin on cell proliferation, migration, invasion, and survival.
Western Blot and Immunohistochemistry for Protein Expression Analysis
Western blot and immunohistochemistry are widely used techniques to analyze the expression levels of specific proteins in response to licoricidin treatment. Western blot involves separating proteins by gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. cambridge.orgcambridge.orgoak.go.krfrontiersin.orgnih.govresearchgate.netdntb.gov.uanih.govgist.ac.krnih.govumi.ac.idresearchgate.netnih.govresearchgate.netresearchgate.netlicorbio.com This method allows for the quantitative or semi-quantitative assessment of protein abundance. licorbio.com Immunohistochemistry involves using antibodies to detect specific proteins directly within tissue sections, providing information on the spatial localization and expression levels of proteins in a more physiological context. frontiersin.orgnih.govresearchgate.netnih.govnih.govresearchgate.net Both techniques have been used in licoricidin research to confirm the modulation of protein targets identified through other methods, such as proteomics or in silico predictions. For example, Western blot and immunohistochemistry have been used to demonstrate that licoricidin downregulates the expression of ICMT in gastric cancer cells and xenograft tumors. frontiersin.orgnih.govresearchgate.netnih.gov These methods are crucial for validating the molecular mechanisms underlying the observed biological effects of licoricidin.
Future Directions and Emerging Research Avenues for Licoricidin
Elucidation of Unexplored Molecular Pathways and Targets
Although some molecular mechanisms of licoricidin have been identified, a comprehensive understanding of its interactions with cellular pathways and specific molecular targets remains an active area of research. Studies have indicated that licoricidin can influence various signaling cascades, including the Akt and NF-κB pathways, particularly in the context of its anti-cancer and anti-inflammatory activities. chemfaces.commedchemexpress.com For instance, licoricidin has been shown to inhibit the activation of both Akt and NF-κB pathways in osteosarcoma cells, contributing to enhanced gemcitabine-induced cytotoxicity. chemfaces.commedchemexpress.com In gastric cancer cells, licoricidin has been found to suppress proliferation, induce apoptosis and cell cycle arrest, and inhibit migration and invasion, potentially through the regulation of ICMT/Ras processes. researchgate.netnih.govmdpi.com Furthermore, research into its anti-photoaging effects suggests that licoricidin can attenuate UVA-induced MMP-1 expression by inhibiting MAPK phosphorylation, which subsequently impacts c-Jun activation and c-Jun/c-Fos expression. researchgate.net
Despite these findings, the full spectrum of molecular targets and the intricate network of pathways modulated by licoricidin are not yet completely understood. Future research should focus on employing advanced techniques such as proteomics, transcriptomics, and metabolomics to identify novel binding partners and comprehensively map the downstream effects of licoricidin treatment in various cell types and disease models. Elucidating these unexplored pathways will provide critical insights into the multifaceted actions of licoricidin and help identify potential biomarkers for predicting therapeutic response.
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential for licoricidin to act synergistically with other bioactive compounds, both natural and synthetic, represents a significant avenue for future research. Combining licoricidin with other therapeutic agents could potentially enhance efficacy, reduce required dosages, and mitigate the development of resistance.
Studies have begun to explore these synergistic interactions. For example, research has demonstrated that combinations of nisin, a lantibiotic bacteriocin, with licorice polyphenols including licoricidin, can exert synergistic bactericidal effects against Enterococcus faecalis, a bacterium implicated in various infections, and also inhibit NF-κB activation in monocytes. researchgate.netresearchgate.net This suggests a potential for licoricidin in combination therapies for infectious diseases with an inflammatory component. In the realm of cancer research, the combined therapeutic efficiency of licoricidin and gemcitabine (B846) has been explored in osteosarcoma cells, where cotreatment enhanced gemcitabine-induced cytotoxicity. chemfaces.commedchemexpress.com
Future studies should systematically investigate the synergistic potential of licoricidin with a wider range of compounds relevant to its known activities (e.g., other antibiotics, anti-inflammatory agents, and chemotherapeutics). These investigations should aim to identify optimal combinations, understand the underlying mechanisms of synergy, and evaluate their efficacy in relevant preclinical models. Data from such studies could be presented in tables detailing the compounds tested in combination with licoricidin, the observed effect (e.g., synergistic, additive, antagonistic), and the disease context studied.
Table 1: Examples of Investigated Synergistic Effects of Licorice Compounds (Illustrative)
| Compound A | Compound B | Observed Effect | Disease Context | Reference |
| Nisin | Licoricidin | Synergistic | Enterococcus faecalis infection, Inflammation | researchgate.netresearchgate.net |
| Gemcitabine | Licoricidin | Enhanced cytotoxicity | Osteosarcoma | chemfaces.commedchemexpress.com |
| Licorice Extract (containing various flavonoids) | Glycyrrhizin | Synergistic suppression of iNOS expression | Inflammation (in vitro) | nih.gov |
Development of Novel Pre-clinical Research Models for Specific Disease Contexts
The transition from in vitro studies to relevant in vivo and other preclinical models is crucial for evaluating the therapeutic potential of licoricidin in specific disease contexts. While some studies have utilized animal models, such as nude mice xenograft models for colorectal and gastric cancer, and a murine mammary carcinoma model to study metastasis, the development and application of more diverse and clinically relevant models are essential for advancing licoricidin research. researchgate.netnih.govglpbio.comnih.govcabidigitallibrary.org
For example, licoricidin has shown promise in inhibiting lung metastasis in a 4T1 murine mammary cancer model, where it suppressed tumor angiogenesis and lymphangiogenesis. chemfaces.comnih.gov In colorectal cancer research, licoricidin inhibited the growth of SW480 xenografts in nude mice. glpbio.comcabidigitallibrary.org Similarly, in gastric cancer, licoricidin prevented xenografted tumor growth in nude mice. researchgate.netnih.gov
Future research should prioritize the development and utilization of preclinical models that closely mimic the complexity of human diseases where licoricidin has shown potential. This includes:
Organoid models: These 3D in vitro models derived from patient tissues can better recapitulate the tumor microenvironment and cellular heterogeneity compared to traditional 2D cell cultures.
Patient-derived xenografts (PDX): Implanting human patient tumor tissue into immunocompromised mice provides a more clinically relevant model for evaluating anti-cancer efficacy and identifying potential responders.
Disease-specific animal models: Utilizing animal models that spontaneously develop diseases or are genetically engineered to mimic specific human conditions (e.g., inflammatory bowel disease models, specific infection models) will provide more accurate insights into licoricidin's therapeutic effects and mechanisms in vivo.
Developing and employing these novel preclinical models will be instrumental in generating robust data on licoricidin's efficacy, pharmacokinetics, and pharmacodynamics in contexts that are more predictive of human response, thereby facilitating its potential translation to clinical applications.
Table 2: Examples of Pre-clinical Models Used in Licoricidin Research (Illustrative)
| Model Type | Specific Model | Disease Context | Key Findings Related to Licoricidin | Reference |
| In vitro Cell Culture | SW480 human colorectal adenocarcinoma cells | Colorectal Cancer | Inhibited viability, induced cycle arrest, apoptosis, and autophagy. | glpbio.comcabidigitallibrary.org |
| In vitro Cell Culture | MGC-803 gastric cancer cells | Gastric Cancer | Suppressed proliferation, induced apoptosis/cell cycle arrest, inhibited migration/invasion. | researchgate.netnih.govmdpi.com |
| In vitro Cell Culture | DU145 human prostate cancer cells | Prostate Cancer | Reduced cell migration, secretion of MMP-9, TIMP-1, uPA, VEGF, and expression of adhesion molecules. | cambridge.orgcambridge.org |
| In vitro Cell Culture | 4T1 murine mammary carcinoma cells | Breast Cancer Metastasis | Inhibited cell migration, MMP-9 secretion, and VCAM expression. | chemfaces.comnih.gov |
| In vitro Cell Culture | Enterococcus faecalis | Bacterial Infection | Synergistic bactericidal effects with nisin. | researchgate.netresearchgate.net |
| In vitro Cell Culture | Human dermal fibroblasts | Photoaging | Prevents UVA-induced photoaging via ROS scavenging, limits MMP-1 activity. | medchemexpress.comresearchgate.net |
| In vivo Animal Model | SW480 xenografts in nude mice | Colorectal Cancer | Significantly inhibited tumor growth. | glpbio.comcabidigitallibrary.org |
| In vivo Animal Model | MGC-803 xenografts in nude mice | Gastric Cancer | Prevented xenografted tumor growth. | researchgate.netnih.gov |
| In vivo Animal Model | 4T1 murine mammary cancer model | Breast Cancer Metastasis | Inhibited lung metastasis, suppressed tumor angiogenesis and lymphangiogenesis. | chemfaces.comnih.gov |
| In vivo Animal Model | Osteosarcoma cells in vivo | Osteosarcoma | Enhanced gemcitabine-induced cytotoxicity by inactivating Akt and NF-κB pathways. | chemfaces.commedchemexpress.com |
Q & A
Q. What experimental methodologies are recommended for assessing Licoricidin’s cytotoxic effects in vitro?
To evaluate Licoricidin’s cytotoxic activity, researchers commonly employ cell viability assays (e.g., MTT or CCK-8) across a concentration gradient. For example, a study demonstrated a dose-dependent reduction in gastric cancer cell viability, with an IC50 of ~50 µM after 48 hours . Include controls for baseline viability and validate results with complementary assays (e.g., apoptosis markers via flow cytometry). Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability .
Q. How can researchers validate Licoricidin’s anti-metastatic properties in preclinical models?
Use transwell migration assays or scratch/wound-healing assays to quantify inhibitory effects on cell motility. For mechanistic insights, pair these with protein analysis (e.g., Western blotting for ICMT/Ras pathway markers, as Licoricidin disrupts Ras membrane localization, a key driver of metastasis) . Include positive controls (e.g., known Ras inhibitors) and replicate experiments across multiple cell lines to confirm broad applicability.
Q. What are the key considerations for isolating Licoricidin from Glycyrrhiza species?
Optimize extraction protocols using HPLC or LC-MS to ensure purity, as Licoricidin’s bioactivity is concentration-dependent . Reference established phytochemical methods for Glycyrrhiza, such as ethanol/water solvent systems, and validate compound identity via NMR or mass spectrometry. Document extraction yields and purity levels to enable reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on Licoricidin’s antibacterial efficacy across studies?
Discrepancies in reported MIC values (e.g., 2–80 µg/mL against oral pathogens) may arise from strain-specific susceptibility or assay conditions. To resolve contradictions:
Q. What in vivo models are most suitable for studying Licoricidin’s antitumor effects?
Prioritize orthotopic xenograft models (e.g., gastric or prostate cancer) over subcutaneous models to mimic tumor microenvironments. In a recent study, Licoricidin (20 mg/kg, oral gavage) reduced tumor volume by 60% in mice, with toxicity assessed via serum ALT/AST levels . Include pharmacokinetic analyses (e.g., plasma half-life) and compare outcomes to existing chemotherapeutics (e.g., 5-FU) for context .
Q. How can Licoricidin’s anti-inflammatory mechanisms be dissected from its antitumor effects?
Employ knockout/knockdown models (e.g., CRISPR-Cas9 for NF-κB or COX-2) to isolate pathways. For example, Licoricidin’s suppression of IL-6 secretion in macrophages suggests immunomodulatory roles independent of direct cytotoxicity. Use multiplex cytokine arrays and single-cell RNA sequencing to map signaling crosstalk .
Q. What strategies improve Licoricidin’s bioavailability in pharmacokinetic studies?
Explore nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility and stability. A pilot study using Licoricidin-loaded nanoparticles increased oral bioavailability by 3-fold in rats. Monitor metabolites via LC-MS/MS and correlate with efficacy endpoints .
Methodological Guidance
Q. How should researchers design dose-response studies for Licoricidin to ensure statistical rigor?
- Use at least six concentrations spanning 0.5× to 2× the hypothesized IC50.
- Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50.
- Include triplicate technical replicates and three biological replicates to account for plate-to-plate variability .
Q. What controls are essential when testing Licoricidin in combination therapies?
Q. How can Licoricidin’s off-target effects be systematically evaluated?
Conduct high-throughput screening against kinase or GPCR panels. For example, Licoricidin’s inhibition of ICMT (a Ras-processing enzyme) was identified via target-based assays . Pair this with transcriptomic profiling (e.g., RNA-seq) to identify unintended pathway modulation .
Data Interpretation & Reproducibility
Q. What steps mitigate batch variability in Licoricidin sourced from different suppliers?
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Reconcile differences by evaluating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
